1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine
Overview
Description
1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and difluoroazetidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine involves its interaction with specific molecular targets. The trifluoromethyl and difluoroazetidine groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenol
- 4-Bromo-2-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)benzene
Comparison: 1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine is unique due to the presence of the difluoroazetidine ring, which imparts distinct chemical and physical properties compared to its analogs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]-3,3-difluoroazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF5N/c11-6-1-2-8(7(3-6)10(14,15)16)17-4-9(12,13)5-17/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEWCOCHACYUHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)Br)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179667 | |
Record name | Azetidine, 1-[4-bromo-2-(trifluoromethyl)phenyl]-3,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779127-91-1 | |
Record name | Azetidine, 1-[4-bromo-2-(trifluoromethyl)phenyl]-3,3-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779127-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azetidine, 1-[4-bromo-2-(trifluoromethyl)phenyl]-3,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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